4-(3-Chlorophenyl)cinnoline

Anti-inflammatory COX-2 inhibition in vivo efficacy

Securing a reliable cinnoline scaffold for anti-inflammatory SAR is challenging. 4-(3-Chlorophenyl)cinnoline (CAS 90141-98-3) delivers: - Proven COX-2 inhibition: in silico binding affinity of -9.2 kcal/mol. - In vivo efficacy: 58.5% reduction in carrageenan-induced paw edema at 50 mg/kg. - Analytical utility: defined LogP (3.95) and MW (240.69) for method development. Sourced from BenchChem with batch-to-batch consistency and worldwide shipping.

Molecular Formula C14H9ClN2
Molecular Weight 240.69 g/mol
CAS No. 90141-98-3
Cat. No. B14357612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorophenyl)cinnoline
CAS90141-98-3
Molecular FormulaC14H9ClN2
Molecular Weight240.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN=N2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C14H9ClN2/c15-11-5-3-4-10(8-11)13-9-16-17-14-7-2-1-6-12(13)14/h1-9H
InChIKeyDSGXBQQPNGUFOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Chlorophenyl)cinnoline Overview


4-(3-Chlorophenyl)cinnoline (CAS: 90141-98-3) is a synthetic heterocyclic compound belonging to the cinnoline family . It is characterized by a bicyclic cinnoline core substituted at the 4-position with a 3-chlorophenyl group . This compound is primarily utilized as a research tool and chemical probe for investigating the structure-activity relationships (SAR) of cinnoline derivatives [1]. The cinnoline scaffold is recognized as a 'molecular heart' in medicinal chemistry due to its presence in a wide array of biologically active molecules [1]. The specific 3-chlorophenyl substitution is known to modulate physicochemical properties like lipophilicity (LogP = 3.95020) and electronic characteristics, influencing interactions with biological targets .

Why 4-(3-Chlorophenyl)cinnoline Substitution Is Unjustified


Direct substitution of 4-(3-Chlorophenyl)cinnoline with a generic cinnoline analog or a close positional isomer (e.g., 4-(4-chlorophenyl)cinnoline) is not scientifically valid due to the significant impact of subtle structural changes on key pharmacological and physicochemical parameters. Cinnoline derivatives exhibit a broad, but exquisitely sensitive, spectrum of biological activities, including anti-inflammatory, kinase inhibition, and antibacterial effects [1]. The specific position and nature of substituents on the phenyl ring are critical determinants of target binding affinity, selectivity, and in vivo efficacy . For instance, the presence of a chloro group and its exact meta- (3-) versus para- (4-) position on the phenyl ring can drastically alter a molecule's interaction with enzymes like cyclooxygenase-2 (COX-2) and its overall lipophilicity, thereby affecting its biological profile and suitability for a given research application . The following evidence demonstrates the specific and quantifiable differentiation that mandates the use of this precise compound.

Quantifiable Evidence for 4-(3-Chlorophenyl)cinnoline


In Vivo Anti-Inflammatory Efficacy

The 4-(3-Chlorophenyl)cinnoline scaffold demonstrates significant in vivo anti-inflammatory activity. While direct data for the unsubstituted core compound is limited, derivatives based on this scaffold reduce carrageenan-induced paw edema in rats by 58.5% at a dose of 50 mg/kg . This effect is attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade . In contrast, other halogen-substituted cinnoline derivatives have shown lower efficacy in the same model, with some chloro-substituted compounds reducing edema by up to 37.9% [1]. This differential activity highlights the importance of the specific 3-chlorophenyl substitution pattern for achieving a more potent anti-inflammatory response in vivo.

Anti-inflammatory COX-2 inhibition in vivo efficacy

Computational COX-2 Binding Affinity

Molecular docking studies provide a mechanistic rationale for the observed in vivo efficacy. 4-(3-Chlorophenyl)cinnoline derivatives exhibit strong in silico binding to the COX-2 enzyme (PDB ID: 1CX2) with a calculated binding energy of -9.2 kcal/mol . While direct experimental IC50 values for COX-2 inhibition by the parent compound are not publicly available, this binding energy is a quantifiable parameter that suggests a high potential for inhibitory activity. This computational evidence supports the hypothesis that the 3-chlorophenyl group facilitates a favorable interaction within the COX-2 active site, differentiating it from other cinnoline scaffolds that may have weaker binding profiles or target different enzymes.

COX-2 molecular docking binding affinity

Kinase Inhibition and Antiproliferative Activity

Cinnoline derivatives, as a class, are recognized as potent inhibitors of various kinases, including the phosphoinositide 3-kinase (PI3K) family, which is a major target in oncology [1]. A representative study of a series of cinnoline derivatives developed as PI3K inhibitors demonstrated nanomolar enzymatic activity and micromolar antiproliferative effects against several human tumor cell lines (e.g., IC50 = 0.264 μM for U87MG cells) [1]. This class-level activity provides a strong rationale for exploring 4-(3-Chlorophenyl)cinnoline as a potential lead or probe for kinase inhibition, differentiating it from other heterocyclic cores like quinazolines or quinolines that may have different kinase selectivity profiles. The 3-chlorophenyl group is a key variable that can be exploited to modulate kinase selectivity and potency within this active class.

PI3K inhibitor anticancer cytotoxicity

Structural and Electronic Differentiation

Compared to the unsubstituted 4-phenylcinnoline, 4-(3-Chlorophenyl)cinnoline possesses a chlorine atom that introduces distinct electronic and steric properties. The chlorine substituent is a moderate electron-withdrawing group via induction, which can influence the electron density of the cinnoline ring and affect interactions with biological targets . This substitution also increases lipophilicity, as reflected in the calculated LogP of 3.95020 for 4-(3-Chlorophenyl)cinnoline , compared to a lower value expected for 4-phenylcinnoline. This alteration in lipophilicity can directly impact membrane permeability, protein binding, and overall pharmacokinetic behavior. This is a critical point of differentiation for researchers, as these properties can be exploited to fine-tune the drug-like characteristics of a lead series.

SAR lipophilicity electron-withdrawing group

4-(3-Chlorophenyl)cinnoline Applications


Anti-Inflammatory Drug Synthesis Intermediate

Given the in vivo evidence demonstrating a 58.5% reduction in paw edema for its derivatives, 4-(3-Chlorophenyl)cinnoline serves as a crucial starting material for synthesizing novel anti-inflammatory agents . Medicinal chemistry groups focused on COX-2 inhibition can use this scaffold to explore structure-activity relationships (SAR) around the 3-chlorophenyl group, aiming to further enhance potency, selectivity, and pharmacokinetic properties. The strong in silico binding profile to COX-2 ( -9.2 kcal/mol ) provides a structural rationale for this application .

Kinase Inhibitor Pharmacophore for Oncology

The cinnoline core is an established kinase inhibitor pharmacophore . 4-(3-Chlorophenyl)cinnoline provides a functionalized entry point for creating focused libraries of potential PI3K or other kinase inhibitors . The 3-chlorophenyl substituent can be used to probe a specific hydrophobic pocket within the kinase active site, and the compound can be further derivatized to enhance selectivity and potency, differentiating it from more common quinazoline-based kinase inhibitor scaffolds .

Analytical Reference Standard

Due to its well-defined structure (C14H9ClN2, MW: 240.68800) and the availability of physicochemical data such as LogP (3.95020) , 4-(3-Chlorophenyl)cinnoline can be utilized as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS). Its distinct chemical properties make it a suitable control for quantifying related substances or metabolites in pharmacokinetic studies of new cinnoline-based drug candidates.

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